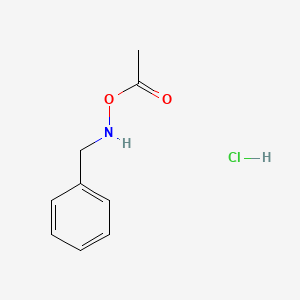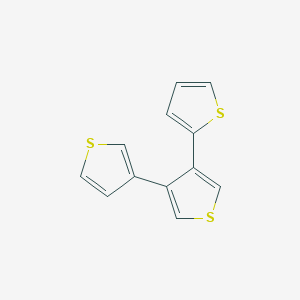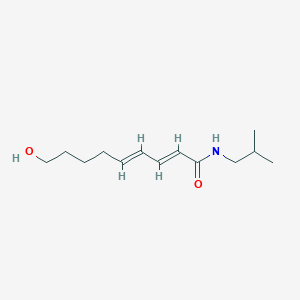![molecular formula C14H16N2O2S B14315265 Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate CAS No. 112798-13-7](/img/structure/B14315265.png)
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is a chemical compound with a complex structure that includes an ethyl ester, an aminophenyl group, and a pyrrole ring connected via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the aminophenyl-pyrrole intermediate with an appropriate thiol compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole ring can participate in electron transfer reactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure with a pyrazole ring instead of a pyrrole ring.
Ethyl 1-(2-aminophenyl)-1H-indole-3-carboxylate: Contains an indole ring, which is another heterocyclic aromatic compound.
Uniqueness
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
112798-13-7 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-aminophenyl)pyrrol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-14(17)10-19-13-8-5-9-16(13)12-7-4-3-6-11(12)15/h3-9H,2,10,15H2,1H3 |
Clave InChI |
BPJWSKWYXGFWDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=CC=CN1C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
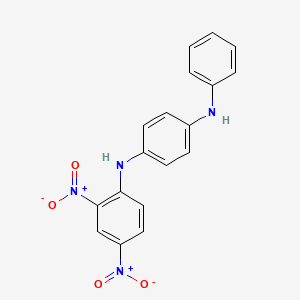
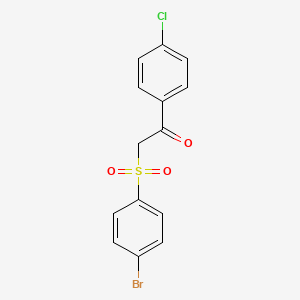
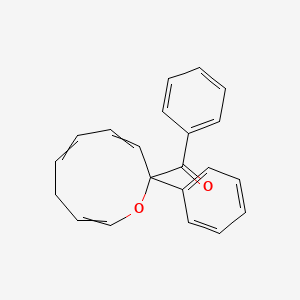
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
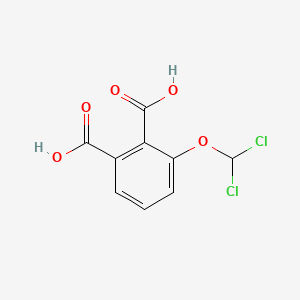
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
